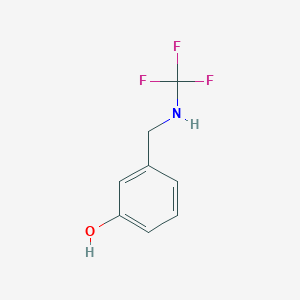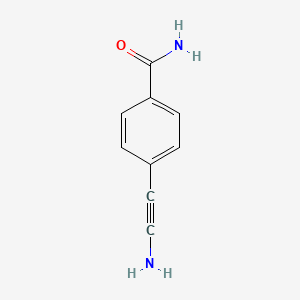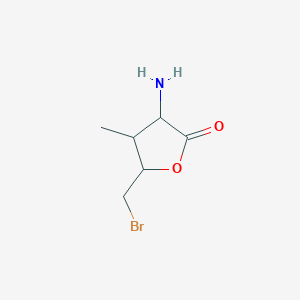![molecular formula C12H22N2O2 B13957575 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-2-azaspiro[45]decane-8-carboxylic acid is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine to form the spirocyclic structure. For instance, the synthesis might start with a cyclization reaction involving a ketone and an amine under acidic or basic conditions to form the spiro compound. Subsequent steps may include functional group modifications to introduce the carboxylic acid and aminoethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a ketone to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: This compound has a similar spirocyclic structure but includes a dioxane ring instead of an azaspiro ring.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another similar compound with a dioxane ring and an ester functional group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but differs in the functional groups attached.
Uniqueness
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H22N2O2/c13-6-8-14-7-5-12(9-14)3-1-10(2-4-12)11(15)16/h10H,1-9,13H2,(H,15,16) |
InChI-Schlüssel |
ALMKLBIYSDLZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C(=O)O)CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


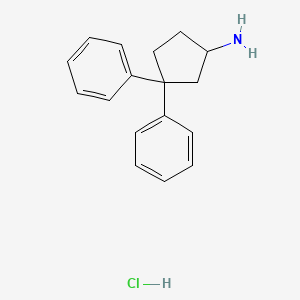
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
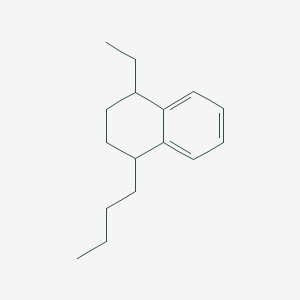
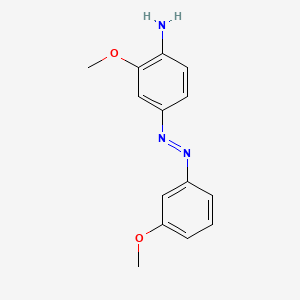
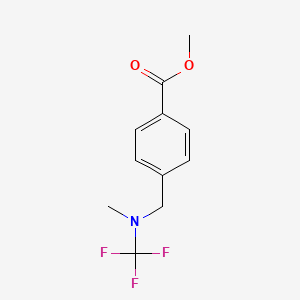
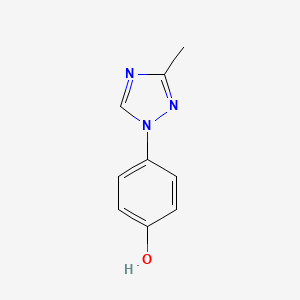
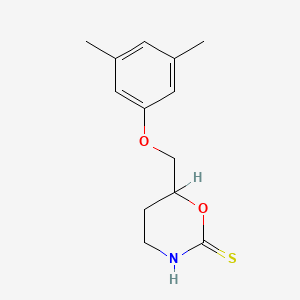
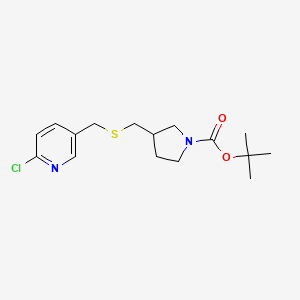
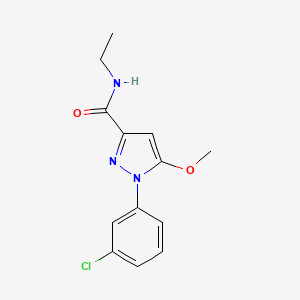
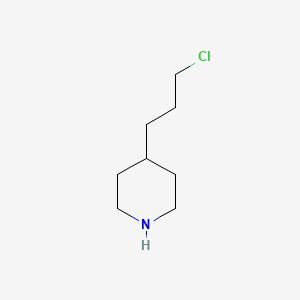
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
